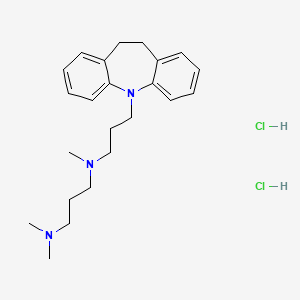
Anthraquinone Related Compound 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinone Related Compound 1 is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse biological activities and industrial applications. Anthraquinones are characterized by a tricyclic aromatic structure with two keto groups at positions 9 and 10. These compounds are widely used in the production of dyes, pigments, and pharmaceuticals due to their stability and reactivity.
Biochemical Analysis
Biochemical Properties
Anthraquinone Related Compound 1 plays a significant role in biochemical reactions. It interacts with essential cellular proteins . The anthraquinone moiety forms the core of various anticancer agents . Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It exhibits excellent anti-inflammatory activities and therapeutic effects on arthritis . It also exerts antioxidant-related pharmacological actions including neuroprotective effects, anti-inflammation, anticancer, hepatoprotective effects and anti-aging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits cancer progression by targeting essential cellular proteins . The antioxidant mechanisms and the chemistry behind the antioxidant activities of both natural and synthesized compounds were furtherly explored and demonstrated .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .
Subcellular Localization
It is known that some anthraquinones are located in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthraquinone Related Compound 1 can be synthesized through several methods. One common approach involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide. Another method is the Friedel-Crafts reaction, where benzene reacts with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which then undergoes cyclization to produce anthraquinone .
Industrial Production Methods: Industrial production of anthraquinone and its derivatives often involves large-scale oxidation processes. The Diels-Alder reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation is another industrial method used to produce anthraquinone derivatives .
Types of Reactions:
Reduction: Reduction of anthraquinone with copper yields anthrone.
Condensation: Anthraquinone can undergo condensation reactions to form various derivatives used in dye production.
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI) oxide, sodium hydroxide, sodium chlorate.
Reducing Agents: Copper, hydrogen.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products:
Alizarin: A product of oxidation.
Anthrone: A product of reduction.
1-Chloroanthraquinone: A product of sulfonation and subsequent reaction with sodium chlorate.
Scientific Research Applications
Anthraquinone Related Compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential antibacterial and anticancer properties.
Industry: Utilized in the production of dyes, particularly vat dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Anthraquinone Related Compound 1 involves targeting essential cellular proteins. In cancer cells, it inhibits key proteins such as kinases, topoisomerases, and matrix metalloproteinases, leading to the suppression of cancer progression . In the context of insulin resistance, it stimulates the phosphorylation of insulin receptor substrate-1 and Akt proteins, enhancing the expression of GLUT4 and improving glucose uptake .
Comparison with Similar Compounds
Alizarin: An anthraquinone derivative used as a dye.
Anthrone: A reduced form of anthraquinone.
1-Chloroanthraquinone: A chlorinated derivative used in dye production.
Uniqueness: Anthraquinone Related Compound 1 is unique due to its specific structural modifications that enhance its biological activity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
17062-54-3 |
|---|---|
Molecular Formula |
C30H22O6 |
Molecular Weight |
478.51 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




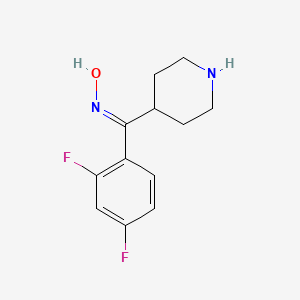

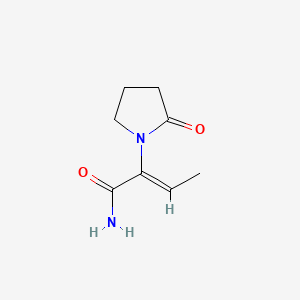
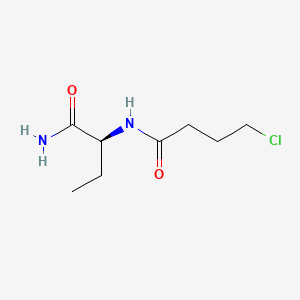
![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
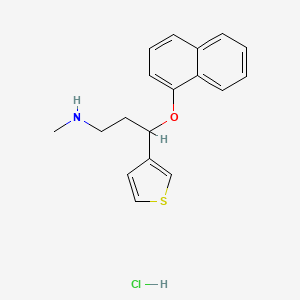
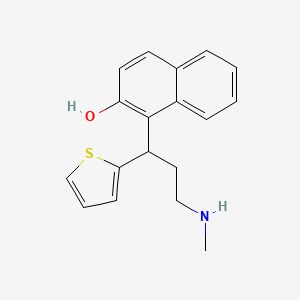
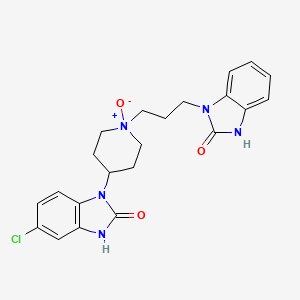
![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)

